molecular formula C19H24N4O5S B11507543 N-(furan-2-ylmethyl)-N'-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}ethanediamide

N-(furan-2-ylmethyl)-N'-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}ethanediamide

Cat. No.: B11507543
M. Wt: 420.5 g/mol
InChI Key: DQQBJJVQBLJQNM-UHFFFAOYSA-N
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Description

N’-{2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE is a complex organic compound that features a combination of benzenesulfonyl, piperazine, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the benzenesulfonyl piperazine intermediate, which is then reacted with an ethylating agent to introduce the ethyl group. The final step involves the coupling of the furan-2-ylmethyl group to the ethanediamide backbone under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent quality control measures, are essential in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N’-{2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-{2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-{2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets, such as dopamine receptors. The benzenesulfonyl group enhances binding affinity to the receptor, while the piperazine ring facilitates interaction with the receptor’s active site. This interaction modulates the receptor’s activity, influencing downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N-{2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}-N-[(THIOPHEN-2-YL)METHYL]ETHANEDIAMIDE: Similar structure but with a thiophene ring instead of a furan ring.

    N-{2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}-N-[(PYRIDIN-2-YL)METHYL]ETHANEDIAMIDE: Contains a pyridine ring instead of a furan ring.

Uniqueness

N’-{2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to other heterocyclic rings like thiophene or pyridine. This uniqueness can influence its binding affinity and selectivity towards specific biological targets .

Properties

Molecular Formula

C19H24N4O5S

Molecular Weight

420.5 g/mol

IUPAC Name

N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N'-(furan-2-ylmethyl)oxamide

InChI

InChI=1S/C19H24N4O5S/c24-18(19(25)21-15-16-5-4-14-28-16)20-8-9-22-10-12-23(13-11-22)29(26,27)17-6-2-1-3-7-17/h1-7,14H,8-13,15H2,(H,20,24)(H,21,25)

InChI Key

DQQBJJVQBLJQNM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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